molecular formula C14H9F3O2 B8802177 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B8802177
M. Wt: 266.21 g/mol
InChI Key: ZOPPPZYLBABVSW-UHFFFAOYSA-N
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Patent
US04578522

Procedure details

To a solution of 4'-Trifluoromethyl-2-biphenylcarbaldehyde (1.08 g, 4.32 mmol) in tert-butanol (15 mL) at 80° C. was added a solution of potassium permanganate (0.89 g, 5.62 mmol) in water (25 mL). After stirring at 80° C. for two hours, the mixture was cooled, a solution of 3N sodium hydroxide was added (2 mL) and the manganese dioxide was filtered off. The filtrate was diluted with water (15 mL) and acidified with 6N hydrochloric acid to precipitate the title compound (1.05 g, 91.2%). Dissolution in 0.3N sodium hydroxide (15 mL), followed by charcoal treatment, filtrating, and precipitation with 6N hydrochloric acid gave the purified 4-Trifluoromethyl-2-biphenylcarboxylic acid compound (0.85 g, 85%). 'H NMR (CDCl3): 7.5 (m, 7, ArH), 8.0 (m, 1,3-H), 9.5 (broad s, 1, CO2H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10](C=O)=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.[Mn]([O-])(=O)(=O)=O.[K+].[OH-:25].[Na+].[C:27]([OH:31])(C)(C)C>O>[F:18][C:2]([F:1])([F:17])[C:3]1[CH:4]=[C:5]([C:27]([OH:31])=[O:25])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C=O)(F)F
Name
Quantity
0.89 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the manganese dioxide was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (15 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the title compound (1.05 g, 91.2%)
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in 0.3N sodium hydroxide (15 mL)
FILTRATION
Type
FILTRATION
Details
filtrating
CUSTOM
Type
CUSTOM
Details
precipitation with 6N hydrochloric acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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